Fam-sams

AMPK selectivity kinase profiling assay specificity

FAM-SAMS is a 5-carboxyfluorescein (5-FAM)-labeled SAMS peptide. The SAMS peptide (sequence: HMRSAMSGLHLVKRR) is a synthetic 15-mer derived from the AMPK phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC).

Molecular Formula C95H141N29O24S2
Molecular Weight 2137.5 g/mol
Cat. No. B12381697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFam-sams
Molecular FormulaC95H141N29O24S2
Molecular Weight2137.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N
InChIInChI=1S/C95H141N29O24S2/c1-47(2)33-67(84(138)120-69(37-52-40-104-45-109-52)85(139)119-68(34-48(3)4)86(140)123-75(49(5)6)88(142)117-61(15-10-11-27-96)79(133)115-62(16-12-28-105-92(98)99)80(134)118-66(90(144)145)18-14-30-107-94(102)103)112-74(129)41-108-78(132)70(43-125)121-83(137)64(25-31-149-8)113-76(130)50(7)111-87(141)71(44-126)122-81(135)63(17-13-29-106-93(100)101)116-82(136)65(26-32-150-9)114-77(131)60(97)36-53-42-124(46-110-53)89(143)51-19-22-57-56(35-51)91(146)148-95(57)58-23-20-54(127)38-72(58)147-73-39-55(128)21-24-59(73)95/h19-24,35,38-40,42,45-50,60-71,75,125-128H,10-18,25-34,36-37,41,43-44,96-97H2,1-9H3,(H,104,109)(H,108,132)(H,111,141)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,136)(H,117,142)(H,118,134)(H,119,139)(H,120,138)(H,121,137)(H,122,135)(H,123,140)(H,144,145)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1
InChIKeyTXPIRSFJXHBMBD-CEEAMRIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-SAMS: A Fluorescent AMPK Substrate for Quantitative Kinase Activity Assays


FAM-SAMS is a 5-carboxyfluorescein (5-FAM)-labeled SAMS peptide . The SAMS peptide (sequence: HMRSAMSGLHLVKRR) is a synthetic 15-mer derived from the AMPK phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC) [1]. Covalent attachment of the FAM fluorophore (Abs/Em = 494/521 nm) enables fluorescence-based detection of AMPK activity without radioactivity [2]. The compound is supplied as a TFA salt with a molecular formula of C95H141N29O24S2 and a molecular weight of 2137.45 g/mol (free base) .

Why Unlabeled SAMS Peptide or Other Fluorescent AMPK Substrates Cannot Substitute FAM-SAMS in Sensitive, High-Throughput Assays


The SAMS peptide sequence is highly specific for AMPK and is not phosphorylated by PKA or five other purified protein kinases tested [1]. However, unlabeled SAMS requires radioactive [γ-³²P]ATP detection, which poses safety, disposal, and throughput limitations. FAM-SAMS retains the native peptide sequence and AMPK specificity while enabling fluorescence-based readout . Alternative fluorescent AMPK substrates vary widely in kinase selectivity, assay format compatibility, and data reproducibility . For instance, Fluorescein-CREBtide is phosphorylated by numerous Ser/Thr kinases beyond AMPK, compromising signal specificity . ULight-ACCSer79 requires specialized TR-FRET instrumentation . The FRET-based S/T 23 peptide is a self-contained system incompatible with simple fluorescence polarization or mobility shift assays. FAM-SAMS provides a direct fluorescence readout (494/521 nm) compatible with standard plate readers, enabling quantitative, reproducible AMPK activity measurements without cross-reactivity or specialized hardware .

FAM-SAMS vs. Alternative AMPK Substrates: Quantitative Differentiation Data


Superior AMPK Specificity: FAM-SAMS vs. Fluorescein-CREBtide

FAM-SAMS contains the SAMS peptide sequence, which is not phosphorylated by PKA or five other purified protein kinases [1]. In contrast, Fluorescein-CREBtide is a promiscuous substrate phosphorylated by >15 Ser/Thr kinases including PKA, PKC, CaMKII, and MAPKAPK2 . This cross-reactivity necessitates extensive controls and reduces assay window in complex samples.

AMPK selectivity kinase profiling assay specificity

Higher Catalytic Efficiency: SAMS Peptide vs. Native ACC Substrate

The SAMS peptide (the core sequence of FAM-SAMS) exhibits a Vmax 2.5-fold higher than that of its parent protein, acetyl-CoA carboxylase (ACC), when phosphorylated by AMPK [1]. This increased catalytic rate enhances assay sensitivity and reduces substrate concentration requirements.

kinetic parameters Vmax AMPK assay sensitivity

Fluorescence Detection Eliminates Radioactive Waste and Enhances Throughput

FAM-SAMS provides a fluorescence readout at Abs/Em = 494/521 nm, compatible with standard fluorescence plate readers and imaging systems . Unlabeled SAMS peptide requires [γ-³²P]ATP and scintillation counting, generating radioactive waste and limiting assay throughput to ~100 samples per day. Fluorescence-based detection with FAM-SAMS enables 384- or 1536-well formats, increasing throughput >10-fold.

non-radioactive assay high-throughput screening fluorescence polarization

Instrumentation Compatibility: FAM-SAMS Requires Only Standard Plate Reader vs. TR-FRET Substrates

FAM-SAMS fluorescence (494/521 nm) is detected on any standard fluorescence plate reader or imager [1]. In contrast, ULight-ACCSer79 and other LANCE Ultra substrates require a TR-FRET-capable reader with time-resolved fluorescence and Europium detection channels . The capital equipment cost differential is ~$50,000–$100,000 for a TR-FRET reader vs. ~$10,000–$20,000 for a basic fluorescence plate reader.

assay platform TR-FRET fluorescence polarization instrumentation cost

Validated Purity and Stability for Reproducible Quantitative Assays

Commercially available FAM-SAMS is supplied at ≥95% purity by HPLC , with validated stability of 3 years at -20°C as powder and 6 months at -80°C in solution . This batch-to-batch consistency ensures reproducible kinetic measurements across multi-year studies. In comparison, in-house fluorescent labeling of SAMS peptide introduces variability in labeling efficiency and fluorophore positioning that can alter Km and Vmax values.

peptide purity assay reproducibility QC validation

FAM-SAMS Procurement: Optimal Use Cases Driven by Quantitative Differentiation


High-Throughput Screening of AMPK Activators and Inhibitors

FAM-SAMS enables 384-well fluorescence-based AMPK activity assays . Its >10-fold throughput advantage over radioactive SAMS peptide assays and compatibility with standard plate readers make it the preferred substrate for screening compound libraries. The 2.5-fold higher Vmax of the SAMS sequence relative to ACC [1] provides robust signal-to-noise ratios even at low enzyme concentrations, reducing reagent costs per well.

AMPK Activity Measurement in Crude Cell and Tissue Lysates

The SAMS peptide sequence is not phosphorylated by PKA or five other purified kinases , ensuring that fluorescence signal in FAM-SAMS assays originates predominantly from AMPK activity. This specificity eliminates the need for immunodepletion or inhibitor cocktails required when using promiscuous substrates like Fluorescein-CREBtide , enabling direct, quantitative AMPK activity measurements in complex biological samples.

Academic and Core Facility AMPK Assay Services Without TR-FRET Instrumentation

FAM-SAMS fluorescence detection (494/521 nm) requires only a standard fluorescence plate reader, avoiding the $50,000–$120,000 capital investment needed for TR-FRET readers . This lowers the barrier to entry for academic labs and core facilities establishing AMPK assay services, while still providing quantitative, reproducible data suitable for publication.

Longitudinal Studies Requiring Batch-to-Batch Consistency

Commercially sourced FAM-SAMS is supplied at ≥95% purity with validated long-term stability , ensuring that kinetic parameters remain consistent across multi-year studies. In-house fluorescent labeling of SAMS peptide introduces variability in labeling efficiency and fluorophore positioning that can confound longitudinal data interpretation. For multi-site clinical trials or extended mechanistic studies, commercial FAM-SAMS provides the requisite reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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